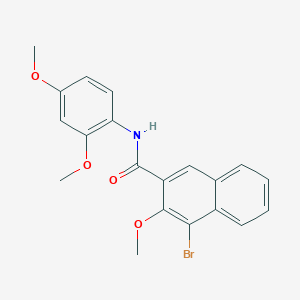![molecular formula C23H30N2O4 B251065 N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251065.png)
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as L-796568, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized by Ligand Pharmaceuticals in 1998 and has since been studied extensively for its potential applications in various fields.
Mechanism of Action
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide works by selectively binding to the androgen receptor and activating its signaling pathway. This leads to an increase in protein synthesis, which promotes muscle growth and bone density. It also has the potential to improve lipid metabolism and insulin sensitivity, which can benefit individuals with metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several biochemical and physiological effects, including increased muscle mass and strength, improved bone density, and reduced fat mass. It has also been shown to have anabolic effects on skeletal muscle and to improve physical performance in animal models.
Advantages and Limitations for Lab Experiments
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several advantages as a research tool, including its high selectivity and affinity for the androgen receptor, its ability to stimulate muscle growth and bone density, and its potential to improve lipid metabolism and insulin sensitivity. However, it also has some limitations, such as its relatively short half-life and the need for further studies to determine its long-term safety and efficacy.
Future Directions
There are several future directions for research on N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, including:
1. Further investigations into its potential therapeutic applications in treating muscle wasting, osteoporosis, and hypogonadism.
2. Studies to determine its long-term safety and efficacy in humans.
3. Development of more potent and selective SARMs based on the structure of N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.
4. Investigations into its potential applications in improving metabolic disorders such as diabetes and obesity.
5. Studies to determine its effects on other physiological systems, such as the cardiovascular and nervous systems.
Conclusion:
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It has been studied extensively for its potential applications in various fields, including pharmacology, biochemistry, and physiology. It has several advantages as a research tool, including its high selectivity and affinity for the androgen receptor, its ability to stimulate muscle growth and bone density, and its potential to improve lipid metabolism and insulin sensitivity. However, further studies are needed to determine its long-term safety and efficacy in humans and to develop more potent and selective SARMs based on its structure.
Synthesis Methods
The synthesis of N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Scientific Research Applications
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been investigated for its potential applications in several scientific fields, including pharmacology, biochemistry, and physiology. It has been shown to have high affinity and selectivity for the androgen receptor, which makes it a promising candidate for the treatment of various conditions such as muscle wasting, osteoporosis, and hypogonadism.
properties
Molecular Formula |
C23H30N2O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H30N2O4/c1-14(2)18-9-7-16(5)11-20(18)29-13-22(26)24-17-8-10-19(21(12-17)28-6)25-23(27)15(3)4/h7-12,14-15H,13H2,1-6H3,(H,24,26)(H,25,27) |
InChI Key |
XWFJDFIBJHLQOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)

![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)